![molecular formula C16H19NO3 B2432759 Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate CAS No. 2411304-90-8](/img/structure/B2432759.png)
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate, also known as MPPC, is a chemical compound that has gained significant attention in scientific research. MPPC is a cyclopentane derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate is not yet fully understood. However, it has been suggested that this compound may act by inhibiting the production of pro-inflammatory cytokines, which are involved in the development of inflammation and pain. This compound may also act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are involved in the development of inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and painful conditions. This compound has also been found to exhibit anti-tumor effects, making it a potential candidate for the treatment of various types of cancer. Additionally, this compound has been found to regulate glucose metabolism, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate has several advantages for lab experiments. This compound is relatively easy to synthesize, making it readily available for use in various experiments. This compound is also stable and can be stored for extended periods without degradation. However, this compound has some limitations for lab experiments. This compound is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has not been extensively studied for its potential toxicity, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate. One future direction is the further study of the mechanism of action of this compound. Understanding the mechanism of action of this compound may provide insight into its potential use in the development of new drugs. Another future direction is the further study of the potential toxicity of this compound. Understanding the potential toxicity of this compound is essential for its safe use in various experiments. Additionally, further studies are needed to determine the potential use of this compound in the treatment of various diseases, including cancer and diabetes.
Synthesemethoden
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate can be synthesized using various methods, including the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with acryloyl chloride. Another method involves the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with methyl chloroformate. This compound can also be synthesized using the reaction of cyclopentanone with p-nitrophenylhydrazine, followed by reduction with sodium dithionite and reaction with methyl acrylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties, making it a potential candidate for the development of new drugs. This compound has also been studied for its potential use in the treatment of diabetes, as it has been found to regulate glucose metabolism.
Eigenschaften
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)phenyl]cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-14(18)17-13-8-6-12(7-9-13)16(15(19)20-2)10-4-5-11-16/h3,6-9H,1,4-5,10-11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZBXRWJUVEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2432676.png)
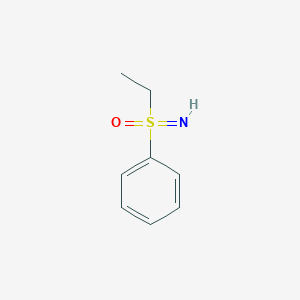
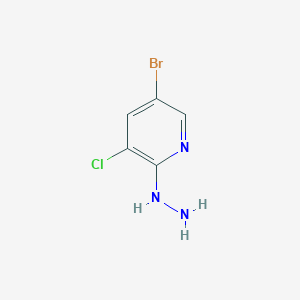
![N-(2-cyclohex-1-en-1-ylethyl)-2-[(6-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2432683.png)
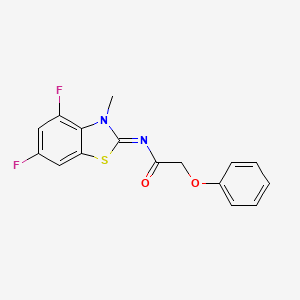
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B2432685.png)
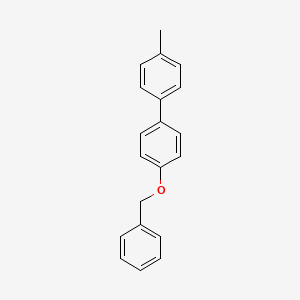
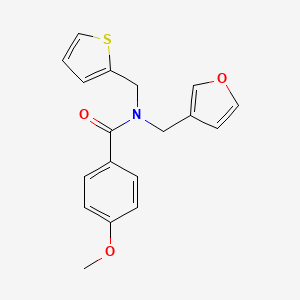
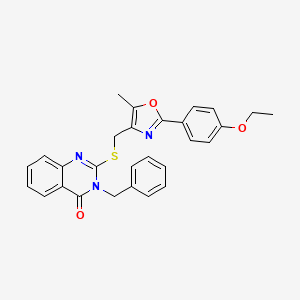
![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2432692.png)
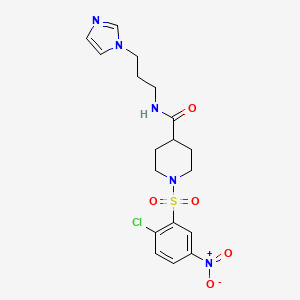
![6-amino-3-(4-chlorophenyl)-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2432696.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/no-structure.png)
![Spiro[4.5]decan-3-amine;hydrochloride](/img/structure/B2432699.png)